molecular formula C17H17N5O3 B11488772 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B11488772
M. Wt: 339.3 g/mol
InChI Key: CHKOUDPIGODPOW-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can participate in substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The quinoline and pyrazole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of quinoline and pyrazole moieties, which confer distinct pharmacological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C17H17N5O3/c1-11-7-13(15-5-3-4-6-16(15)20-11)8-18-17(23)12(2)21-10-14(9-19-21)22(24)25/h3-7,9-10,12H,8H2,1-2H3,(H,18,23)

InChI Key

CHKOUDPIGODPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C(C)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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